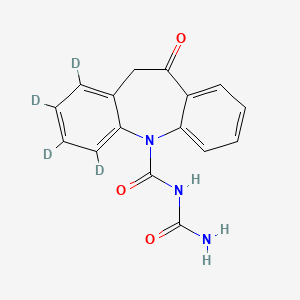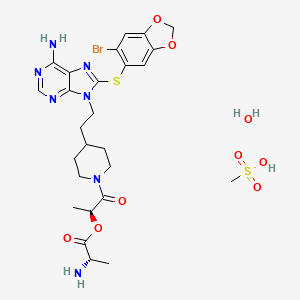
Homovanillic acid; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly used as a reagent to detect oxidative enzymes and is associated with dopamine levels in the brain . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes, including the production of fertilizers, chemicals, and in petroleum refining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Homovanillic acid can be synthesized through the oxidation of vanillin using potassium permanganate in an alkaline medium. The reaction involves the conversion of vanillin to vanillic acid, followed by decarboxylation to yield homovanillic acid . Another method involves the methylation of 4-hydroxy-3-methoxybenzaldehyde followed by oxidation .
Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to yield sulfuric acid. The reaction conditions include high temperatures and the presence of a vanadium pentoxide (V₂O₅) catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Homovanillic acid undergoes various chemical reactions, including:
Oxidation: Homovanillic acid can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to homovanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Homovanillic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Major Products
Oxidation: Vanillic acid.
Reduction: Homovanillyl alcohol.
Substitution: Nitro-homovanillic acid, halogenated homovanillic acid.
Aplicaciones Científicas De Investigación
Homovanillic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent to detect oxidative enzymes. In biology, it serves as a biomarker for dopamine metabolism and is measured in brain and cerebrospinal fluid to assess metabolic stress . In medicine, homovanillic acid levels are used as a diagnostic marker for neuroblastoma and malignant pheochromocytoma . Additionally, it is used in the study of psychiatric and neurological disorders, as differences in homovanillic acid levels have been correlated with conditions such as schizophrenia and tobacco usage .
Mecanismo De Acción
Homovanillic acid exerts its effects through its role as a metabolite of dopamine. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. The presence of homovanillic acid in biological fluids is indicative of dopamine metabolism and can be used to assess the activity of these enzymes . The molecular targets and pathways involved include the dopamine metabolic pathway and the enzymes monoamine oxidase and catechol-O-methyltransferase .
Comparación Con Compuestos Similares
Homovanillic acid is similar to other catecholamine metabolites such as vanillylmandelic acid and 3-methoxy-4-hydroxyphenylglycol. it is unique in its specific association with dopamine metabolism. Vanillylmandelic acid is a metabolite of epinephrine and norepinephrine, while 3-methoxy-4-hydroxyphenylglycol is a metabolite of norepinephrine . The uniqueness of homovanillic acid lies in its specific use as a biomarker for dopamine metabolism and its diagnostic applications in neuroblastoma and malignant pheochromocytoma .
List of Similar Compounds
- Vanillylmandelic acid
- 3-Methoxy-4-hydroxyphenylglycol
- Homovanillyl alcohol
Propiedades
Fórmula molecular |
C9H12O8S |
|---|---|
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)acetic acid;sulfuric acid |
InChI |
InChI=1S/C9H10O4.H2O4S/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;1-5(2,3)4/h2-4,10H,5H2,1H3,(H,11,12);(H2,1,2,3,4) |
Clave InChI |
PMQKLOVRLKIRJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


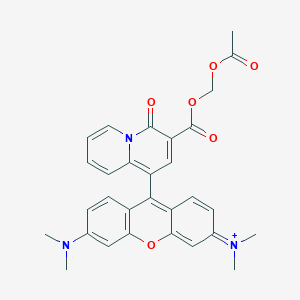
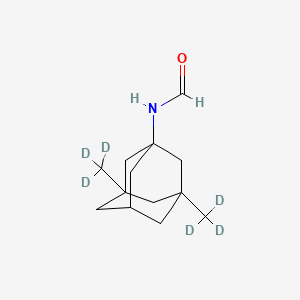
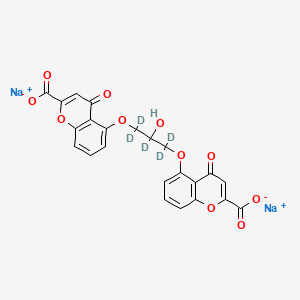
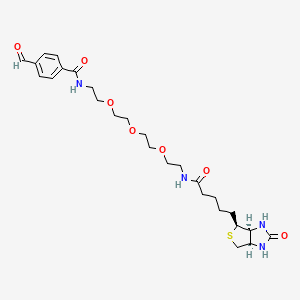
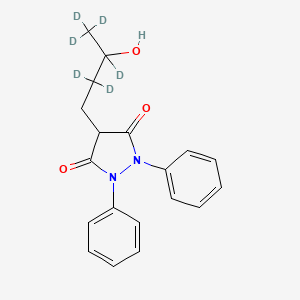
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
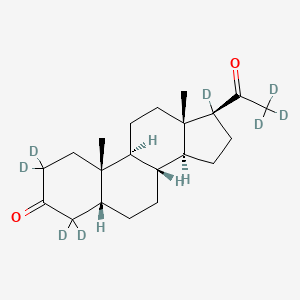
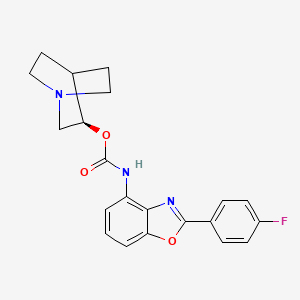
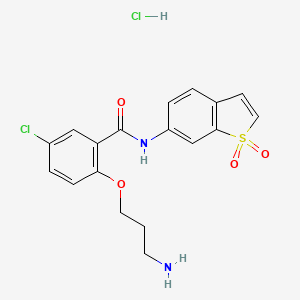
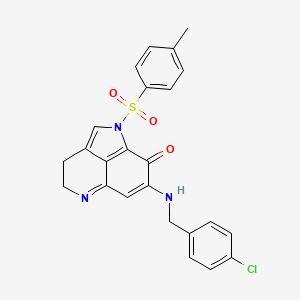
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
